1-chloro-3-(3,5-difluorophenyl)propan-2-one
Description
Properties
CAS No. |
1221343-06-1 |
|---|---|
Molecular Formula |
C9H7ClF2O |
Molecular Weight |
204.6 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Chloro 3 3,5 Difluorophenyl Propan 2 One
Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety
The most prominent reaction pathway for 1-chloro-3-(3,5-difluorophenyl)propan-2-one is nucleophilic substitution at the C1 carbon (the chloromethyl carbon). α-Haloketones are known to be exceptionally reactive in SN2 displacement reactions compared to analogous alkyl halides. The adjacent carbonyl group enhances the electrophilicity of the α-carbon and stabilizes the transition state, thereby accelerating the rate of substitution.
The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step. A wide variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur, can be employed to generate a diverse array of derivatives. For instance, reactions with amines, thiols, and azoles are common. The synthesis of heterocyclic compounds such as thiazoles and pyrroles often utilizes α-haloketones as key precursors.
| Nucleophile (Nu-) | Reagent Example | Product Class | Resulting Structure |
| Azide (N3-) | Sodium Azide (NaN3) | α-Azido ketone | 1-azido-3-(3,5-difluorophenyl)propan-2-one |
| Thiolate (RS-) | Sodium thiomethoxide (NaSCH3) | α-Thioether ketone | 1-(methylthio)-3-(3,5-difluorophenyl)propan-2-one |
| Amine (RNH2) | Aniline (C6H5NH2) | α-Amino ketone | 1-(phenylamino)-3-(3,5-difluorophenyl)propan-2-one |
| Triazolide | 1,2,4-Triazole | α-Triazolyl ketone | 1-(1H-1,2,4-triazol-1-yl)-3-(3,5-difluorophenyl)propan-2-one |
| Hydroxide (OH-) | Sodium Hydroxide (NaOH) | α-Hydroxy ketone | 1-hydroxy-3-(3,5-difluorophenyl)propan-2-one |
Reduction Pathways of the Carbonyl Functional Group
The carbonyl group of this compound can be selectively reduced to a secondary alcohol, yielding the corresponding chlorohydrin, 1-chloro-3-(3,5-difluorophenyl)propan-2-ol. This transformation can be achieved using various reducing agents.
Standard chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) can effectively reduce the ketone to an alcohol. For stereoselective synthesis, asymmetric reduction methods are particularly valuable. Biocatalytic reductions using enzymes like alcohol dehydrogenases (ADHs) or whole-cell systems (e.g., recombinant Escherichia coli or Saccharomyces cerevisiae) can produce the chiral alcohol with high enantiomeric excess. For example, the synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol has been achieved via asymmetric reduction of the parent ketone using biocatalysts.
| Reagent / Method | Product | Key Features |
| Sodium Borohydride (NaBH₄) | 1-chloro-3-(3,5-difluorophenyl)propan-2-ol | Standard, non-stereoselective reduction yielding a racemic mixture. |
| Biocatalytic (e.g., ADH) | (S)- or (R)-1-chloro-3-(3,5-difluorophenyl)propan-2-ol | Highly enantioselective, produces a single enantiomer depending on the enzyme used. |
| Ruthenium-based catalysts | Chiral 1-chloro-3-(3,5-difluorophenyl)propan-2-ol | Asymmetric transfer hydrogenation can provide high yields and enantioselectivity. |
Oxidation Reactions and Derivative Formation
While α-chloroketones are more commonly used in substitution and reduction reactions, the ketone functionality can potentially undergo oxidation. The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters using a peroxyacid (e.g., m-CPBA) or other peroxides as the oxidant.
In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migration preference is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. For this compound, the two groups are the chloromethyl group (a primary alkyl) and the 3,5-difluorobenzyl group (also a primary alkyl). In such cases, the reaction may yield a mixture of two possible ester products: (3,5-difluorophenyl)methyl chloroacetate (B1199739) and chloromethyl 2-(3,5-difluorophenyl)acetate. The 3,5-difluorobenzyl group would be expected to migrate preferentially.
Potential Baeyer-Villiger Oxidation Products:
Product 1 (Major): (3,5-difluorophenyl)methyl chloroacetate
Product 2 (Minor): chloromethyl 2-(3,5-difluorophenyl)acetate
Condensation Reactions and Other Carbonyl Chemistry Transformations
The presence of both a carbonyl group and acidic α'-hydrogens on the benzylic carbon allows this compound to participate in several other important transformations.
Favorskii Rearrangement: This is a characteristic reaction of α-haloketones that possess an abstractable proton on the α'-carbon. In the presence of a strong base, such as an alkoxide, an enolate is formed, which then undergoes intramolecular cyclization to form a cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the base opens the strained ring to yield a rearranged carboxylic acid derivative (e.g., an ester or amide). For the title compound, this would result in the formation of a 3-(3,5-difluorophenyl)propanoic acid derivative.
Aldol-Type Condensation: α-Haloketones can participate in crossed aldol (B89426) reactions with aldehydes. The initial product is a β-hydroxy α-halo ketone (a halohydrin), which can subsequently undergo intramolecular SN2 reaction in the presence of a base to form an epoxide.
Heterocycle Synthesis: The bifunctional nature of α-haloketones makes them valuable precursors for synthesizing various heterocycles. For example, reaction with thioamides or thioureas can yield thiazole (B1198619) derivatives.
Mechanistic Investigations of Key Reaction Pathways
The reactivity of this compound is governed by specific mechanistic principles rooted in its electronic structure.
Nucleophilic Substitution: The preference for the SN2 pathway over the SN1 pathway is a key mechanistic feature. An SN1 reaction would require the formation of a carbocation on the α-carbon. This α-carbonyl carbocation is highly destabilized by the adjacent electron-withdrawing carbonyl group, making its formation energetically unfavorable. Conversely, the SN2 transition state is stabilized. The p-orbitals of the carbonyl group can overlap with the orbitals of the incoming nucleophile and the leaving group in the trigonal bipyramidal transition state, delocalizing the negative charge and lowering the activation energy.
Favorskii Rearrangement: The widely accepted mechanism involves the deprotonation of the α'-carbon (the benzylic carbon) to form an enolate. This is followed by an internal SN2 attack by the enolate on the α-carbon, displacing the chloride and forming a transient cyclopropanone intermediate. The base (e.g., methoxide) then attacks the carbonyl carbon of this strained three-membered ring. The ring opens to form the most stable carbanion, which is subsequently protonated by the solvent to give the final rearranged
Structural Characterization and Spectroscopic Analysis of 1 Chloro 3 3,5 Difluorophenyl Propan 2 One and Its Derivatives
Advanced Spectroscopic Techniques for Molecular Structure Elucidation (NMR, IR, MS)
Spectroscopic methods provide a detailed view of the molecular framework. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For 1-chloro-3-(3,5-difluorophenyl)propan-2-one, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The aromatic protons on the 3,5-difluorophenyl ring would appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm). The two methylene (B1212753) protons adjacent to the aromatic ring (Ar-CH₂-) would likely appear as a singlet around δ 4.0 ppm. The methylene protons adjacent to the chlorine atom (-CH₂Cl) would be further downfield, appearing as a singlet around δ 4.3-4.5 ppm.
¹³C NMR: The carbon spectrum would show characteristic signals for the carbonyl carbon (C=O) significantly downfield (δ 190-210 ppm). libretexts.org Carbons directly attached to fluorine would exhibit large coupling constants (¹JCF). The aromatic carbons, the two methylene carbons, and the carbonyl carbon would all be distinguishable.
¹⁹F NMR: The fluorine NMR would show a single signal, confirming the magnetic equivalence of the two fluorine atoms in the 3,5-positions of the phenyl ring.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an α-chloroketone like this compound is characterized by several key absorption bands.
A strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch is expected in the range of 1715-1740 cm⁻¹. pg.edu.pl Saturated aliphatic ketones typically absorb around 1715 cm⁻¹. libretexts.orgorgchemboulder.com
Absorptions for the aromatic C=C bond stretches would be seen in the 1450-1600 cm⁻¹ region.
The C-Cl stretch would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Strong bands corresponding to the C-F stretching vibrations are expected between 1100 and 1300 cm⁻¹.
Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. libretexts.org
Mass Spectrometry (MS) Mass spectrometry provides information about the mass and fragmentation of the molecule.
The molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound (C₉H₇ClF₂O).
A crucial feature would be the presence of an M+2 peak, which is a clear indicator of a chlorine atom. Due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl, the M⁺ and M+2 peaks will appear in an approximate 3:1 ratio. libretexts.org
Common fragmentation patterns for α-haloketones include the loss of the halogen atom or cleavage adjacent to the carbonyl group (α-cleavage). youtube.comchemguide.co.uk Expected fragments could include the loss of a chloromethyl radical (•CH₂Cl) or the formation of the acylium ion [CH₂(C₆H₃F₂)CO]⁺. The base peak in similar ketones is often the acylium cation, [CH₃CO]⁺, which has an m/z of 43. docbrown.info
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Feature | Expected Value/Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.0-7.5 ppm (multiplet) |
| ¹H NMR | Methylene Protons (Ar-CH₂) | δ ~4.0 ppm (singlet) |
| ¹H NMR | Chloromethyl Protons (CH₂Cl) | δ ~4.3-4.5 ppm (singlet) |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190-210 ppm |
| IR | Carbonyl Stretch (C=O) | 1715-1740 cm⁻¹ (strong, sharp) |
| IR | C-F Stretch | 1100-1300 cm⁻¹ (strong) |
| IR | C-Cl Stretch | 600-800 cm⁻¹ |
| MS | Molecular Ion Peak | M⁺ and M+2 peaks in ~3:1 ratio |
| MS | Major Fragments | Loss of •CH₂Cl, [ArCH₂CO]⁺ |
X-ray Crystallography Studies of Closely Related Chemical Structures
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. While a crystal structure for this compound is not publicly available, examining the crystallographic data of closely related compounds offers valuable insights into its likely solid-state conformation and intermolecular interactions.
Studies on α-haloacetophenones and other phenylpropanone derivatives reveal common structural motifs. nih.govnih.gov For example, the crystal structure of 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole shows that the difluorobenzene ring is twisted relative to the adjacent heterocyclic ring, with a dihedral angle of 50.30°. nih.gov This twisting is a common feature in phenyl-substituted compounds, arising from the need to minimize steric hindrance.
Table 2: Representative Crystallographic Data for a Related Phenyl-Substituted Compound
| Parameter | Example: 5-(3,5-Difluorophenyl)-...-pyrazole nih.gov |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.2535 |
| b (Å) | 8.6686 |
| c (Å) | 11.7690 |
| α (°) | 70.909 |
| β (°) | 80.139 |
| γ (°) | 88.077 |
| Key Dihedral Angle | 50.30° (between pyrazole and difluorobenzene rings) |
Conformational Analysis and Geometrical Features of the Propanone Framework
The biological activity and chemical reactivity of a molecule are often dictated by its preferred three-dimensional shape or conformation. For this compound, the flexibility of the propanone framework allows for rotation around several single bonds, leading to different spatial arrangements (conformers).
The key rotational isomers in α-haloketones involve the dihedral angle between the carbonyl group (C=O) and the adjacent carbon-halogen bond (C-X). nih.gov Studies on α-haloacetophenones indicate a dynamic equilibrium between cis and gauche conformers. nih.gov The cisoid form, where the halogen and the carbonyl oxygen are eclipsed (dihedral angle ~0°), is often more stable due to favorable orbital overlap and reduced steric repulsion compared to a transoid form. nih.govwikipedia.org
However, the presence of the bulky 3,5-difluorophenyl group introduces additional steric constraints. The molecule is likely to adopt a conformation that minimizes steric clashes between the aromatic ring and the chloromethyl group. Computational studies on similar α-halogenated ketones suggest that conformations where the C-X bond is orthogonal to the carbonyl group are disfavored. beilstein-journals.org The lowest energy conformation for this compound would therefore be a delicate balance of several factors:
Steric Hindrance: Minimizing repulsion between the large aromatic ring and the chlorine atom.
Dipole-Dipole Interactions: Aligning the C=O, C-Cl, and C-F bond dipoles to achieve a stable arrangement.
Orbital Overlap: Stereoelectronic effects that favor specific alignments between the carbonyl π-system and the C-Cl bond.
It is predicted that the molecule favors a staggered or gauche conformation to relieve steric strain, while still allowing for some degree of stabilizing electronic interaction. The α-axial haloketone rule, which applies to cyclic systems, highlights the importance of dipole-dipole repulsion in determining the preferred conformation of halogenated ketones. slideshare.net
Table 3: Key Structural Features of the Propanone Framework
| Structural Feature | Description | Expected Influence |
|---|---|---|
| Propanone Backbone | -CH₂(Ar)-C(=O)-CH₂Cl | Flexible chain with multiple rotatable bonds. |
| α-Halogenation | Chlorine atom alpha to the carbonyl group. | Influences carbonyl reactivity and preferred conformation (cisoid/gauche). nih.gov |
| Aromatic Substitution | Bulky 3,5-difluorophenyl group. | Introduces steric hindrance, favoring staggered conformations. |
| Key Dihedral Angle | O=C-C-Cl | Determines the relative orientation of the carbonyl and C-Cl bond, affecting stability. |
Computational Chemistry and Theoretical Studies on 1 Chloro 3 3,5 Difluorophenyl Propan 2 One
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Energetics (e.g., DFT, FMO analysis)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to model the electronic structure of fluorinated ketones. nih.gov For 1-chloro-3-(3,5-difluorophenyl)propan-2-one, DFT calculations, often using a basis set such as 6-311++G(d,p), can elucidate the distribution of electron density and locate electrostatic potential minima and maxima, which are crucial for predicting intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity. In molecules like this, the HOMO is often localized on the aromatic ring, while the LUMO is centered around the electron-deficient carbonyl group. This distribution indicates that the carbonyl carbon is a primary site for nucleophilic attack.
The presence of electron-withdrawing fluorine and chlorine atoms significantly influences the molecule's electronic properties. They lower the energy of the molecular orbitals and can enhance the electrophilicity of the carbonyl carbon, a key factor in the reactivity of fluorinated ketones. nih.gov
Table 1: Illustrative Energetic Data from Quantum Chemical Calculations This table presents typical data that would be obtained from DFT calculations for compounds of this class. Actual values require specific computation.
| Parameter | Description | Typical Predicted Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 to -8.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | ~ 5.0 to 6.0 eV |
| Dipole Moment | Measure of the net molecular polarity | ~ 2.5 to 3.5 Debye |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum calculations often focus on a static, optimized geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to explore the conformational space of flexible molecules like this compound. semanticscholar.org MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into the molecule's flexibility and preferred shapes (conformations). nih.gov
This technique is valuable for understanding how the molecule might interact with a biological target, such as an enzyme's active site. nih.gov By simulating the molecule in different environments (e.g., in a solvent like water), researchers can identify low-energy, stable conformations and the energy barriers between them. For this specific compound, key flexible regions include the bonds connecting the phenyl ring to the propanone backbone, allowing for various spatial arrangements of the aromatic and chloro-substituted portions of the molecule.
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling is instrumental in predicting the reactivity of this compound. The electronic structure data from DFT calculations can be used to generate electrostatic potential maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this α-chloroketone, the carbonyl carbon is a significant electrophilic center, made more so by the adjacent chlorine and the influence of the difluorophenyl group. The methylene (B1212753) carbon bearing the chlorine atom is also an electrophilic site susceptible to nucleophilic substitution.
Computational methods can model entire reaction pathways, for instance, the nucleophilic attack on the carbonyl carbon. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy, which is the energy barrier that must be overcome for the reaction to occur, thus predicting the reaction's feasibility and rate. Common predicted reactions for similar ketones include reductions of the ketone to an alcohol, or nucleophilic substitution of the chlorine atom.
Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The process involves optimizing the molecular geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation. The resulting theoretical shifts often show excellent linear correlation with experimental values, aiding in the assignment of complex spectra.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. nanobioletters.com A characteristic and strong absorption band predicted for this compound would be the C=O stretching vibration, typically calculated to be in the range of 1700-1750 cm⁻¹. materialsciencejournal.org Calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. materialsciencejournal.org
Table 2: Predicted vs. Typical Experimental Spectroscopic Data This table illustrates the type of comparison made between theoretical predictions and experimental results.
| Spectroscopic Data | Predicted Value (Illustrative) | Typical Experimental Range | Structural Insight |
|---|---|---|---|
| ¹H NMR (aromatic) | δ 6.8–7.2 ppm | δ 6.7–7.1 ppm | Confirms the substitution pattern on the phenyl ring. smolecule.com |
| ¹³C NMR (C=O) | δ 195-205 ppm | δ 198-208 ppm | Identifies the ketone carbonyl carbon. |
| IR Frequency (C=O stretch) | ~1730 cm⁻¹ (scaled) | ~1720-1740 cm⁻¹ | Validates the presence of the ketone functional group. |
Computational Models for Structure-Reactivity Relationships in Fluorinated Ketones
Computational models are essential for establishing Structure-Reactivity Relationships (SRRs) or Structure-Activity Relationships (SARs). acs.org For the class of fluorinated ketones, these models help explain how changes in molecular structure affect chemical reactivity or biological activity. nih.gov
By creating a series of related molecular models in silico—for example, by moving the positions of the fluorine atoms on the phenyl ring or changing the halogen on the propane (B168953) chain—researchers can systematically study the impact of these modifications. For each structural analog, properties such as the HOMO-LUMO gap, the partial charge on the carbonyl carbon, and reaction activation energies can be calculated.
The results can be compiled into a quantitative model that correlates these computed electronic and structural descriptors with observed reactivity. Such studies on fluorinated ketones have shown that inhibitory activity against enzymes is often modulated by a subtle balance between the intrinsic electrophilicity of the carbonyl carbon and steric effects that govern how the molecule fits into a binding site. nih.gov These computational SRRs are invaluable in the rational design of new molecules with tailored properties, such as improved potency or selectivity in drug development.
Role As a Versatile Synthetic Intermediate and Building Block in Complex Chemical Synthesis
Precursor in the Development of Medicinal Chemistry Scaffolds
In medicinal chemistry, the introduction of fluorine atoms into molecular scaffolds is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 3,5-difluorophenyl motif present in 1-chloro-3-(3,5-difluorophenyl)propan-2-one makes it a potentially valuable precursor for creating new pharmacologically active agents. While specific examples for this exact compound are not widely published, structurally similar halogenated propanone derivatives are actively investigated as intermediates in drug synthesis. smolecule.com
Derivatization for Diverse Heterocyclic Systems
The α-chloroketone functional group is a classic precursor for the synthesis of a wide array of heterocyclic compounds through reactions with various nucleophiles. For instance, condensation with thioamides or thioureas can yield thiazole (B1198619) rings, while reaction with amidines can lead to imidazoles. However, specific studies detailing the derivatization of this compound into such diverse heterocyclic systems are not readily found in the reviewed literature.
Application in the Construction of Polyfunctionalized Organic Molecules
The reactivity of both the chlorine atom and the ketone carbonyl group allows for sequential or one-pot reactions to build more complex, polyfunctionalized molecules. Nucleophilic substitution of the chloride followed by modification of the ketone (e.g., reduction, olefination, or addition of organometallic reagents) would theoretically grant access to a broad range of structures. Nevertheless, documented applications of this compound in this specific context remain limited.
Intermediate in the Synthesis of Specific Compound Classes (e.g., Propanol (B110389) Derivatives, Isoquinoline (B145761) Precursors, Indole (B1671886) Derivatives)
Propanol Derivatives: The ketone functionality can be reduced to a secondary alcohol, yielding 1-chloro-3-(3,5-difluorophenyl)propan-2-ol derivatives. Such chlorohydrins are versatile intermediates themselves. A related compound, (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol, highlights the potential biological significance of this structural class. smolecule.com The reduction of the ketone in the target compound would be a straightforward transformation to access similar propanol derivatives. nih.gov
Isoquinoline Precursors: The synthesis of isoquinolines often involves the cyclization of phenylethylamine derivatives. While this compound could potentially be elaborated into a suitable precursor, direct application in established isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions is not immediately apparent from its structure and not documented in available literature.
Indole Derivatives: The construction of indole rings via methods like the Fischer, Bischler, or Nenitzescu syntheses requires specific types of precursors. There is no readily available research that demonstrates the use of this compound as a direct starting material for the synthesis of indole derivatives.
Applications in Agrochemical Research and Development
Fluorinated compounds are of significant interest in the agrochemical industry due to their enhanced biological activity. Analogous fluorinated ketones serve as intermediates for pesticides. google.com The structural motifs within this compound are consistent with those found in some agrochemical classes, suggesting its potential as a building block in this field. However, specific research and development activities involving this compound for agrochemical applications are not detailed in the public record.
Building Block for Specialty Chemicals and Materials Science Precursors
Beyond life sciences, fluorinated organic molecules can be used as precursors for specialty polymers, liquid crystals, and other advanced materials. The difluorobenzene unit can impart specific electronic and physical properties to larger molecules. There is currently a lack of published information on the use of this compound as a building block for specialty chemicals or in materials science.
Future Research Directions and Potential Innovations in the Chemistry of 1 Chloro 3 3,5 Difluorophenyl Propan 2 One
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. Future research into 1-chloro-3-(3,5-difluorophenyl)propan-2-one is likely to focus on the development of novel stereoselective synthetic methodologies to control the chirality at the carbon bearing the chloro group.
One promising avenue is the use of asymmetric catalysis. This could involve the development of chiral catalysts that can facilitate the enantioselective chlorination of the corresponding ketone precursor, 3-(3,5-difluorophenyl)propan-2-one. Alternatively, asymmetric reduction of the carbonyl group in a related α,α-dihaloketone precursor could provide a stereocontrolled route to chiral halohydrins, which can then be converted to the target compound. The use of biocatalysts, such as engineered enzymes, also presents an attractive option for achieving high enantioselectivity under mild reaction conditions.
Furthermore, methodologies involving chiral auxiliaries could be explored. By temporarily attaching a chiral molecule to the substrate, it is possible to direct the stereochemical outcome of subsequent reactions. The development of efficient and recyclable chiral auxiliaries for the synthesis of chiral α-chloroketones would be a significant advancement.
Table 1: Potential Stereoselective Synthetic Strategies
| Methodology | Description | Potential Advantages |
| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to induce enantioselectivity in the chlorination or a related transformation. | High catalytic efficiency, potential for high enantiomeric excess. |
| Biocatalysis | Employment of enzymes (e.g., halohydrin dehalogenases, reductases) to catalyze stereoselective reactions. | High specificity, mild reaction conditions, environmentally friendly. |
| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to guide the stereochemical course of the reaction. | Predictable stereochemical outcome, well-established methodology. |
Exploration of New Catalytic Systems for Sustainable Transformations
The development of sustainable chemical processes is a key goal of modern chemistry. Future research on this compound will likely involve the exploration of new catalytic systems to promote its transformations in a more environmentally friendly and efficient manner.
A significant area of focus will be the catalytic reduction of the ketone functionality to afford the corresponding chlorohydrin, (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol. While traditional reducing agents can be effective, the development of catalytic hydrogenation or transfer hydrogenation systems using earth-abundant metal catalysts would offer a more sustainable alternative.
Furthermore, the chlorine atom in this compound is a reactive handle for nucleophilic substitution reactions. The development of catalytic methods for these substitutions, such as palladium- or copper-catalyzed cross-coupling reactions, could enable the efficient synthesis of a wide range of derivatives with diverse functional groups. Photocatalysis also presents an emerging and sustainable approach for activating the C-Cl bond for various transformations.
Advanced In Silico Design and Prediction of Novel Derivatives
Computational chemistry and in silico modeling are powerful tools for accelerating the discovery and design of new molecules with desired properties. Future research on this compound and its derivatives will undoubtedly leverage these techniques.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of derivatives with their biological activity or other properties. These models can then be used to virtually screen large libraries of potential derivatives and prioritize the most promising candidates for synthesis and experimental testing.
Molecular docking simulations can be used to predict the binding interactions of this compound derivatives with biological targets, such as enzymes or receptors. This information can guide the rational design of new compounds with enhanced potency and selectivity. By understanding the key interactions at the molecular level, researchers can make targeted modifications to the lead structure to optimize its biological activity.
Table 2: In Silico Approaches for Derivative Design
| Technique | Application | Expected Outcome |
| QSAR | Correlate chemical structure with biological activity. | Predictive models for virtual screening and lead optimization. |
| Molecular Docking | Predict binding modes and affinities with biological targets. | Rational design of potent and selective inhibitors or modulators. |
| Molecular Dynamics | Simulate the dynamic behavior of ligand-protein complexes. | Understanding of binding stability and conformational changes. |
Expanding Applications in Emerging Fields of Chemical Science
The unique combination of a reactive α-chloroketone moiety and a difluorinated phenyl ring makes this compound a valuable building block for the synthesis of complex molecules with potential applications in various fields. The presence of fluorine can significantly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity.
In medicinal chemistry, this compound serves as a key intermediate in the synthesis of pharmaceuticals. For instance, related structures are utilized in the synthesis of antiplatelet agents. Future research could explore its use in the development of new therapeutic agents targeting a range of diseases. The α-chloroketone functionality can act as a covalent warhead to irreversibly bind to target proteins, a strategy employed in the design of certain enzyme inhibitors.
Beyond pharmaceuticals, the difluorophenyl group can impart desirable properties for applications in materials science. Fluorinated compounds are known for their unique electronic and physical properties. Derivatives of this compound could be investigated as components of liquid crystals, polymers, or other advanced materials. The introduction of the 3,5-difluorophenyl motif can influence properties such as thermal stability, dielectric constant, and hydrophobicity.
Furthermore, the incorporation of the fluorine-18 (B77423) radioisotope ([¹⁸F]) into derivatives of this compound could open up avenues in positron emission tomography (PET) imaging. The development of novel ¹⁸F-labeled probes is a rapidly growing area of research for in vivo imaging and drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
